molecular formula C11H25NSi B14552191 5-tert-Butyl-1,3,3-trimethyl-1,3-azasilinane CAS No. 61676-37-7

5-tert-Butyl-1,3,3-trimethyl-1,3-azasilinane

Cat. No.: B14552191
CAS No.: 61676-37-7
M. Wt: 199.41 g/mol
InChI Key: XJSCBPLBLNFSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-Butyl-1,3,3-trimethyl-1,3-azasilinane is an organic compound that belongs to the class of azasilinanes. Azasilinanes are heterocyclic compounds containing a silicon atom within a six-membered ring. The presence of the tert-butyl and trimethyl groups in the structure of this compound imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-1,3,3-trimethyl-1,3-azasilinane typically involves the reaction of tert-butylamine with a silicon-containing precursor under controlled conditions. One common method involves the use of triphosgene and anhydrous toluene as solvents. The reaction is carried out under an inert atmosphere, such as argon, and at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-1,3,3-trimethyl-1,3-azasilinane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The tert-butyl and trimethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of functionalized azasilinanes.

Scientific Research Applications

5-tert-Butyl-1,3,3-trimethyl-1,3-azasilinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-Butyl-1,3,3-trimethyl-1,3-azasilinane involves its interaction with molecular targets through its silicon atom. The compound can form stable complexes with various biomolecules, influencing their activity and function. The pathways involved include binding to proteins and enzymes, altering their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    5-tert-Butyl-1,2,3-trimethylbenzene: Similar in structure but lacks the silicon atom.

    1-tert-Butyl-3,4,5-trimethylbenzene: Another similar compound with a different arrangement of methyl groups.

Uniqueness

The presence of the silicon atom in 5-tert-Butyl-1,3,3-trimethyl-1,3-azasilinane distinguishes it from other similar compounds. This silicon atom imparts unique chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

CAS No.

61676-37-7

Molecular Formula

C11H25NSi

Molecular Weight

199.41 g/mol

IUPAC Name

5-tert-butyl-1,3,3-trimethyl-1,3-azasilinane

InChI

InChI=1S/C11H25NSi/c1-11(2,3)10-7-12(4)9-13(5,6)8-10/h10H,7-9H2,1-6H3

InChI Key

XJSCBPLBLNFSLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CN(C[Si](C1)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.